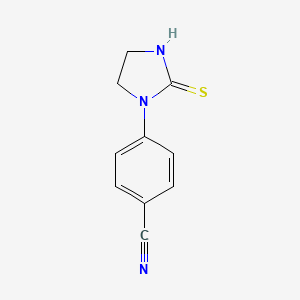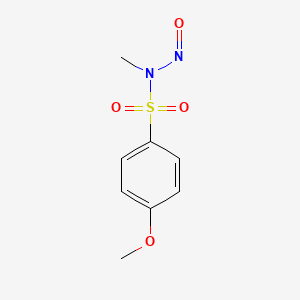![molecular formula C11H10O2 B14234525 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid CAS No. 404964-60-9](/img/structure/B14234525.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[420]octa-1,3,5-trien-3-yl)prop-2-enoic acid is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[420]octa-1,3,5-triene core
Vorbereitungsmethoden
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid typically involves multiple steps. One common method starts with benzocyclobutene, which undergoes a series of reactions to form the desired product. The synthetic route may include:
Grignard Reaction: Benzocyclobutene reacts with a Grignard reagent to form an intermediate.
Bromination: The intermediate is then brominated to introduce a bromine atom.
Vinylation: The brominated intermediate undergoes a vinylation reaction to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoic acid group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The prop-2-enoic acid group can participate in hydrogen bonding and other interactions, further modulating its activity .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid stands out due to its unique bicyclic structure. Similar compounds include:
Benzocyclobutene: A precursor in the synthesis of the target compound.
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core but lacks the prop-2-enoic acid group.
Dimethyl((E)-styryl)silane: Another compound with a similar bicyclic structure but different functional groups.
These comparisons highlight the distinct properties and potential applications of this compound.
Eigenschaften
CAS-Nummer |
404964-60-9 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O2/c12-11(13)6-2-8-1-3-9-4-5-10(9)7-8/h1-3,6-7H,4-5H2,(H,12,13) |
InChI-Schlüssel |
IZCTXTLRNULVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)

![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
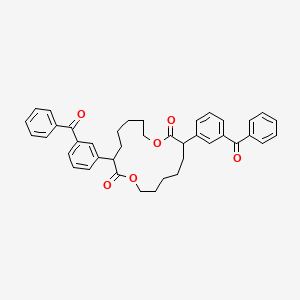

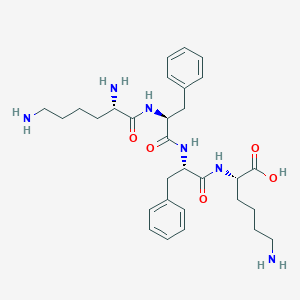
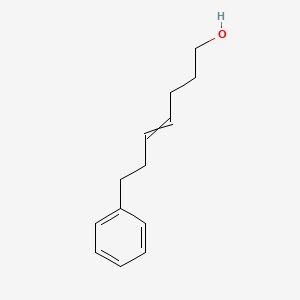


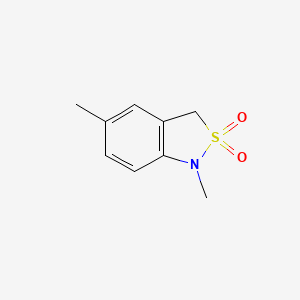
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
